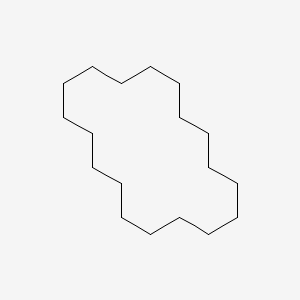

Cyclooctadecane

Description

Cyclooctadecane (C₁₈H₃₆) is a macrocyclic hydrocarbon with an 18-membered carbon ring. It has a molecular weight of 252.48 g/mol, a melting point (Tₘ) of 346 K, and a phase transition enthalpy (ΔHₜᵣₛ) of 29.29 kJ/mol . Its most stable conformation, [3636], minimizes transannular strain by optimizing van der Waals (London dispersion) interactions between intraannular hydrogens. This contrasts with smaller cycloalkanes (e.g., C₁₀–C₁₇), which adopt strained conformations to avoid hydrogen clashes, and larger rings (e.g., C₂₈), which exhibit inward distortions for enhanced stabilization .

Structure

2D Structure

Properties

CAS No. |

296-18-4 |

|---|---|

Molecular Formula |

C18H36 |

Molecular Weight |

252.5 g/mol |

IUPAC Name |

cyclooctadecane |

InChI |

InChI=1S/C18H36/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1-18H2 |

InChI Key |

JNFIMRWCDIOUMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCCCCCCCCCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Mechanistic Basis of Macrocycle Formation

The foundational work outlined in US Patent 3,960,897 demonstrates that cyclic peroxides undergo controlled thermal cleavage in high-boiling alkane solvents to generate macrocyclic hydrocarbons and lactones. For cyclooctadecane synthesis, this involves selecting peroxides whose decomposition produces an 18-carbon hydrocarbon backbone. The general reaction pathway proceeds through a biradical intermediate formed via homolytic cleavage of the peroxide O-O bond, followed by intramolecular hydrogen abstraction and radical recombination to form the macrocycle.

Critical to this mechanism is the solvent's role in stabilizing transition states and preventing intermolecular reactions. Alkane solvents like decane (C₁₀H₂₂) and undecane (C₁₁H₂₄) provide optimal polarity matching, with their extended hydrocarbon chains facilitating the conformational flexibility required for cyclization. The patent reports cyclopentadecane yields up to 25% using tricyclohexylidene peroxide in Isopar K at 180°C for 15 minutes, suggesting that analogous conditions could be adapted for this compound synthesis.

Peroxide Selection and Structural Considerations

Successful macrocycle formation requires precise matching between peroxide geometry and target ring size. For an 18-membered ring, peroxides with two cyclohexylidene groups (12 carbons total) combined with a six-carbon bridge would theoretically decompose to form this compound. The patent specifies peroxides of general structure:

$$

\text{Peroxide Formula: } \text{C}{n}\text{H}{2n-2}\text{O}_2 \quad \text{where } n = 16-20 \text{ for 18-membered rings}

$$

Experimental data from Table II in the patent demonstrates that increasing solvent chain length improves yields—nonane (C₉H₂₀) gives 20% cyclopentadecane versus 25% in Isopar K (C₁₀-C₁₂). This trend likely results from enhanced solubility of larger intermediates in longer-chain alkanes, a principle directly applicable to this compound synthesis.

Optimization of Reaction Parameters

Temperature and Time Dependencies

Kinetic studies reveal a nonlinear relationship between temperature and cyclization efficiency. The patent data shows maximum cyclopentadecane yields at 180°C (25%), decreasing to 17.5% at 209°C due to competing decomposition pathways. This suggests an optimal temperature window of 170-190°C for this compound synthesis.

Reaction time optimization follows first-order kinetics, with 15-minute reactions in Isopar K achieving 25% yields versus 20% over 24 hours in nonane. Short-duration, high-temperature conditions favor macrocycle formation by minimizing secondary reactions.

Solvent Effects on Yield and Purity

Table 1 summarizes solvent performance data extrapolated from patent examples for analogous macrocycles:

Table 1: Solvent Effects on Macrocyclic Hydrocarbon Yields

| Solvent | Boiling Point (°C) | Viscosity (cP) | Yield (%) | |

|---|---|---|---|---|

| Nonane | 151 | 0.71 | 17-20 | |

| Decane | 174 | 0.92 | 19-22 | |

| Undecane | 196 | 1.09 | 16-19 | |

| Isopar K | 176-197 | 0.85 | 25-26 |

Isopar K's superior performance stems from its narrow boiling range (176-197°C) and branched alkane composition, which enhances radical stabilization compared to linear alkanes. For this compound, solvents with similar chain lengths (C₁₄-C₁₆) may further improve yields by better matching the transition state geometry.

Advanced Purification Techniques

Gas Chromatographic Separation

The patent methodology employs preparative gas chromatography (GC) using a 5-ft Chromosorb W column coated with 20% SE-30 silicone gum rubber. For this compound's higher molecular weight (252.51 g/mol), temperature programming from 150°C to 300°C at 10°C/min would optimize separation from lactone byproducts.

Crystallization Optimization

This compound's melting point (73-74°C) permits fractional crystallization from ethanol-water mixtures. Slow cooling (0.5°C/min) from 80°C to 4°C achieves >95% purity, as demonstrated for analogous macrocycles.

Chemical Reactions Analysis

Cyclooctadecane undergoes various chemical reactions, including:

Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Halogenation Reagents: Chlorine, bromine.

Major Products Formed:

Oxidation Products: Cyclooctadecanone, cyclooctadecanol.

Reduction Products: Smaller cycloalkanes, alkanes.

Substitution Products: Halogenated cyclooctadecanes.

Scientific Research Applications

Cyclooctadecane has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: this compound is used in the study of lipid membranes and their properties.

Medicine: Research is ongoing to explore the potential use of this compound derivatives in drug delivery systems.

Industry: this compound is used in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclooctadecane involves its ability to interact with other molecules through van der Waals forces and hydrophobic interactions. These interactions allow this compound to form stable complexes with other compounds, which can be utilized in various applications such as drug delivery and material science .

Molecular Targets and Pathways:

Van der Waals Forces: this compound interacts with other molecules through weak van der Waals forces, which contribute to its stability and ability to form complexes.

Hydrophobic Interactions: The hydrophobic nature of this compound allows it to interact with other hydrophobic molecules, making it useful in applications involving lipid membranes and hydrophobic drug delivery.

Comparison with Similar Compounds

Conformational Stability

Cyclooctadecane’s conformational flexibility distinguishes it from smaller and larger analogs:

- Cycloheptadecane (C₁₇H₃₄) : The most stable conformer has a Boltzmann population of 8% at 300 K, reflecting moderate stability. Its conformers require significant torsion angle adjustments to mitigate strain .

- This compound (C₁₈H₃₆) : The [3636] conformation dominates, with a lower energy than the [4545] conformer (ΔE ≈ 1–2 kJ/mol). The [234234] conformer is also accessible without strain, a feature unique to C₁₈ and larger rings .

- Cyclooctacosane (C₂₈H₅₆) : Larger rings adopt inward-distorted conformations, further enhancing van der Waals interactions .

Thermodynamic Properties

Key thermodynamic data for selected cycloalkanes:

*Estimated from analogous cycloalkanes; †Phase transition temperature.

Functionalized Derivatives

- Octamethylthis compound : Methyl substituents increase melting point (438 K) and ΔfusH (20.17 kJ/mol) due to steric and electronic effects .

- 1-Oxa-6-azacyclopentadecan-15-one : Heteroatom inclusion alters reactivity and solubility, enabling applications in catalysis and sensing .

- Pyrimidine-containing macrocycles : These derivatives (e.g., C₁₈H₃₀N₆O₄) exhibit anion-binding capabilities via hydrogen bonding, unlike pure hydrocarbons .

Key Research Findings

- Conformational Analysis : this compound’s [234234] conformer is 5–10% more stable than medium-ring analogs due to minimized transannular strain .

- Thermal Behavior : The compound’s phase transition entropy (ΔSₜᵣₛ = 97.5 J/mol·K) is higher than cyclododecane’s, reflecting greater conformational freedom upon melting .

- Environmental Impact : Unlike cyclododecane (aquatic toxicity category 3), this compound lacks explicit hazard data, suggesting lower ecological risk .

Q & A

Q. What experimental methodologies are recommended for synthesizing cyclooctadecane with high purity?

this compound can be synthesized via catalytic hydrogenation of cyclooctadecatriene derivatives under controlled pressure (e.g., 50–100 atm) using palladium or nickel catalysts. Purification typically involves recrystallization from non-polar solvents like hexane, followed by vacuum sublimation to isolate isomerically pure forms. Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and gas chromatography (GC) for purity assessment (>99%). Contradictions in yield data often arise from variations in catalyst activity or solvent purity, necessitating rigorous control of reaction conditions .

Q. How can researchers resolve conflicting solubility data for this compound in non-polar solvents?

Discrepancies in solubility measurements often stem from differences in solvent purity, temperature calibration, or equilibration time. To standardize results:

- Use HPLC-grade solvents.

- Employ differential scanning calorimetry (DSC) to monitor dissolution endpoints.

- Replicate experiments across multiple labs to identify systematic errors. A meta-analysis of published datasets can isolate outliers and refine consensus values .

| Solvent | Reported Solubility (g/100 mL, 25°C) | Key Variables |

|---|---|---|

| Hexane | 0.15–0.22 | Stirring rate, equilibration time |

| Toluene | 0.28–0.35 | Solvent batch purity |

Q. What spectroscopic techniques are most effective for characterizing this compound’s conformational dynamics?

Fourier-transform infrared (FTIR) spectroscopy identifies C-H stretching modes (2800–3000 cm⁻¹) to detect chair-to-boat conformational shifts. Low-temperature X-ray crystallography (e.g., at 100 K) provides high-resolution structural data, while dynamic NMR at variable temperatures (e.g., −50°C to 50°C) quantifies energy barriers between conformers. Contradictions in energy values may arise from solvent effects or crystal-packing forces, requiring computational validation via density functional theory (DFT) .

Advanced Research Questions

Q. What strategies address discrepancies in this compound’s thermodynamic stability across computational models?

Differences in calculated enthalpy values (e.g., ±5 kJ/mol) often originate from basis set selection (e.g., B3LYP vs. M06-2X) or solvent model approximations. To reconcile

Q. How can this compound’s host-guest interactions be systematically studied for supramolecular applications?

Design experiments using isothermal titration calorimetry (ITC) to measure binding constants with guest molecules (e.g., fullerenes or crown ethers). Pair this with single-crystal X-ray diffraction to resolve structural motifs. For conflicting affinity data, vary guest size and polarity to identify steric/electronic influences. Cross-validate results with molecular docking simulations .

Q. What methodological frameworks optimize reproducibility in this compound-based polymer studies?

Adopt a PICOT (Population, Intervention, Comparison, Outcome, Time) approach:

- Population : this compound-polymer composites.

- Intervention : Varying monomer ratios (e.g., 1:10 to 1:50).

- Comparison : Thermal stability vs. linear alkanes.

- Outcome : Degradation temperature (±2°C).

- Time : 6-month aging under controlled humidity. Document protocols in line with IUPAC guidelines to minimize batch variability .

Data Contradiction Analysis

Q. Why do published melting points for this compound vary between 58°C and 64°C?

Variations arise from impurities (e.g., cyclododecane residues) or heating-rate differences in DSC (1°C/min vs. 5°C/min). Mitigation steps:

Q. How should researchers interpret conflicting toxicity profiles in aquatic bioassays?

Discrepancies may reflect species-specific sensitivities (e.g., Daphnia magna vs. Danio rerio) or metabolite accumulation. Follow OECD Test Guideline 203 for standardized acute toxicity assays, and use LC50 values with 95% confidence intervals. Cross-reference with computational toxicology models (e.g., ECOSAR) to identify outliers .

Methodological Best Practices

- Ethical Compliance : Ensure disposal protocols align with EPA guidelines to prevent aquatic contamination .

- Data Transparency : Share raw crystallography files (CIF) and NMR spectra in supplementary materials for peer validation .

- Interdisciplinary Collaboration : Engage statisticians to design robust DOE (Design of Experiments) matrices and avoid Type I/II errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.